2-methoxy-N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide
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Overview
Description
2-methoxy-N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with 3-phenylpropyl bromide to form the intermediate 5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazole. This intermediate is then reacted with 2-methoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-methyl-N-(3-phenylpropyl)aniline: Similar in structure but lacks the thiadiazole ring.
2-methoxy-5-((phenylamino)methyl)phenol: Contains a phenylamino group instead of the phenylpropylsulfanyl group.
Uniqueness
2-methoxy-N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide is unique due to the presence of the thiadiazole ring, which imparts specific biological activities and chemical properties
Properties
Molecular Formula |
C14H17N3O2S2 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-methoxy-N-[5-(3-phenylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C14H17N3O2S2/c1-19-10-12(18)15-13-16-17-14(21-13)20-9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,15,16,18) |
InChI Key |
GBKDQCNAADSUDB-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1=NN=C(S1)SCCCC2=CC=CC=C2 |
Origin of Product |
United States |
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